Cas no 827-54-3 (2-Vinylnaphthalene)

2-Vinylnaphthalene structure
2-Vinylnaphthalene structure
商品名:2-Vinylnaphthalene
CAS番号:827-54-3
MF:C12H10
メガワット:154.207803249359
MDL:MFCD00004125
CID:40019
PubChem ID:13230

2-Vinylnaphthalene 化学的及び物理的性質

名前と識別子

    • 2-Vinylnaphthalene
    • 2-ethenylnaphthalene
    • (2-Naphthyl)ethylene
    • 2-(prop-1-en-2-yl)naphthalene
    • 2-EthenyInaphthalene
    • 2-ethenyl-naphthalen
    • 2-VINYLNAPHTHALIN
    • b-Vinylnaphthalene
    • Naphthalene,2-ethenyl
    • VINYLNAPHTHALENE-2
    • Naphthalene, 2-ethenyl-
    • 2-Vinyl-naphthalene
    • beta-Vinylnaphthalene
    • poly(2-vinylnaphthalene)
    • HZD8LI91N1
    • KXYAVSFOJVUIHT-UHFFFAOYSA-N
    • Polyvinylnaphthalene
    • PubChem9471
    • .beta.-Vinylnaphthalene
    • Naphthalene,2-ethenyl-, homopolymer
    • KM
    • 2-Ethenylnaphthalene (ACI)
    • Naphthalene, 2-vinyl- (8CI)
    • (2-Naphthyl)ethene
    • (Naphthalen-2-yl)ethene
    • β-Vinylnaphthalene
    • Q27122545
    • EINECS 212-573-6
    • NSC177870
    • A840428
    • 827-54-3
    • 2-Vinylnaphthalene, 95%
    • FT-0613469
    • 2-Vinylnaphthalene, optical grade, 98%
    • InChI=1/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H
    • EN300-1243729
    • CS-W016269
    • MFCD00004125
    • 28406-56-6
    • CHEBI:51325
    • NSC-177870
    • AS-56966
    • NS00042029
    • F10485
    • NAPHTHALENE, 2-VINYL-
    • DTXSID70862435
    • AKOS009156880
    • W-104162
    • AC-1228
    • VINYLNAPHTHALENE, 2-
    • SY106378
    • AMY6084
    • UNII-HZD8LI91N1
    • DB-038188
    • DS-002639
    • Naphthalene, 2ethenyl
    • HY-W015553
    • MDL: MFCD00004125
    • インチ: 1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2
    • InChIKey: KXYAVSFOJVUIHT-UHFFFAOYSA-N
    • ほほえんだ: C=CC1C=C2C(C=CC=C2)=CC=1
    • BRN: 2038190

計算された属性

  • せいみつぶんしりょう: 154.07800
  • どういたいしつりょう: 154.07825
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • 色と性状: 白色から薄い灰色の結晶粉末。
  • 密度みつど: 1.1092 (estimate)
  • ゆうかいてん: 64-68 °C (lit.)
  • ふってん: 135 ºC (18 mmHg)
  • フラッシュポイント: >230 °F
  • 屈折率: 1.4840 (estimate)
  • すいようせい: 不溶性
  • PSA: 0.00000
  • LogP: 3.48280
  • ようかいせい: 水に溶けず、エタノール、アセトン、ベンゼンに溶ける

2-Vinylnaphthalene セキュリティ情報

  • 記号: GHS07 GHS08
  • シグナルワード:Warning
  • 危害声明: H302,H371
  • 警告文: P260
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22-68/20/21/22
  • セキュリティの説明: S26-S36
  • 危険物標識: Xn
  • ちょぞうじょうけん:2-8°C
  • リスク用語:R20/22; R36/38

2-Vinylnaphthalene 税関データ

  • 税関コード:2902909090
  • 税関データ:

    中国税関コード:

    2902909090

    概要:

    2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

2-Vinylnaphthalene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A218042-5g
2-Vinylnaphthalene
827-54-3 97%
5g
$15.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V84600-5g
2-Vinylnaphthalene
827-54-3 97%(0.4% 4--)
5g
¥66.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044372-5g
2-Vinylnaphthalene
827-54-3 98%
5g
¥93.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V84600-100g
2-Vinylnaphthalene
827-54-3 97%(0.4% 4--)
100g
¥1120.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028857-5g
2-Vinylnaphthalene
827-54-3 97%(0.4% 4--)
5g
¥576 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12470-25g
2-Vinylnaphthalene, 97%
827-54-3 97%
25g
¥2375.00 2023-04-13
Alichem
A219006314-100g
2-Vinylnaphthalene
827-54-3 95%
100g
$362.60 2023-09-01
Apollo Scientific
OR8644-5g
2-Vinylnaphthalene
827-54-3 97%
5g
£80.00 2023-09-02
Apollo Scientific
OR8644-25g
2-Vinylnaphthalene
827-54-3 97%
25g
£180.00 2023-09-02
TRC
V425003-50mg
2-Vinylnaphthalene
827-54-3
50mg
$ 50.00 2022-06-02

2-Vinylnaphthalene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Palladium diacetate ,  X-Phos Solvents: Tetrahydrofuran ;  25 °C; 24 h, 67 °C
1.2 Solvents: Water ;  25 °C
リファレンス
Pd-Catalyzed Vinylation of Aryl Halides with Inexpensive Organosilicon Reagents Under Mild Conditions
Yang, Chu-Ting ; et al, Chemistry - A European Journal, 2018, 24(41), 10324-10328

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Chlorobenzene ;  6 h, 130 °C
リファレンス
Sulfur-controlled and rhodium-catalyzed formal (3 + 3) transannulation of thioacyl carbenes with alk-2-enals and mechanistic insights
Wu, Qiuyue; et al, Organic & Biomolecular Chemistry, 2021, 19(14), 3173-3180

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Palladium diacetate ,  X-Phos Solvents: Tetrahydrofuran ;  25 °C; 24 h, 67 °C
1.2 Solvents: Water ;  25 °C
リファレンス
Pd-Catalyzed Vinylation of Aryl Halides with Inexpensive Organosilicon Reagents Under Mild Conditions
Yang, Chu-Ting ; et al, Chemistry - A European Journal, 2018, 24(41), 10324-10328

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Zinc iodide Solvents: Benzene
リファレンス
Selective deprotection of acetals with Me3SiCH2MgCl. Peterson-type olefination of acetals
Chiang, Chao-Cheng; et al, Journal of Organic Chemistry, 2000, 65(15), 4694-4697

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ;  15 min, rt
1.2 3 h, 70 °C
リファレンス
Synthesis and Photophysical Properties of Aza[n]helicenes
Upadhyay, Gourav M.; et al, Journal of Organic Chemistry, 2016, 81(17), 7751-7759

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  Tri-o-tolylphosphine Solvents: Acetonitrile ;  50 psi, rt → 60 °C; 16 h, 60 °C
リファレンス
Model Guided Development of a Simple Catalytic Method for the Synthesis of Unsymmetrical Stilbenes by Sequential Heck Reactions of Aryl Bromides with Ethylene
Barlow, Helen; et al, Advanced Synthesis & Catalysis, 2018, 360(14), 2678-2690

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  23 °C; 15 min, 23 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 23 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
The synthesis of α-azidoesters and geminal triazides
Klahn, Philipp; et al, Angewandte Chemie, 2014, 53(30), 7913-7917

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydride ;  23 h, 135 °C
リファレンス
(E)-Specific direct Julia-olefination of aryl alcohols without extra reducing agents promoted by bases
Yao, Chuan-Zhi; et al, Chemical Communications (Cambridge, 2015, 51(36), 7729-7732

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → rt; 30 min, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; 2 h, rt
リファレンス
Synthesis and photoluminescent properties of conjugated aryl-vinyl dioctyl 2,6-dimethylbenzofuro[5,6-b]furan-3,7-dicarboxylate derivatives
Bosiak, Mariusz J.; et al, Dyes and Pigments, 2013, 99(3), 803-811

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  10 h, 75 °C
リファレンス
Carboxylation of styrenes with CBr4 and DMSO via cooperative photoredox and cobalt catalysis
Song, Cai-xia; et al, RSC Advances, 2017, 7(19), 11233-11243

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Palladium bromide ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Tetrahydrofuran ;  3 h, 50 °C
リファレンス
Vinylation with inexpensive silicon-based reagents: preparation of 3-vinylquinoline and 4-vinylbenzophenone
Denmark, Scott E.; et al, Organic Syntheses, 2009, 86, 274-286

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Tetrabutylammonium fluoride ,  Palladium bromide ,  2-(Di-tert-butylphosphino)biphenyl Solvents: Tetrahydrofuran ;  3 h, 50 °C
リファレンス
2,4,6,8-Tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane
Denmark, Scott E.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-3

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: [Bis(bicyclo[2.2.1]hept-2-yl)phosphine]chloro[2-[(dimethylamino-κN)methyl]ferroc… Solvents: 1,4-Dioxane ,  Water ;  17 h, 100 °C
リファレンス
Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki-Miyaura Cross Coupling
Goegsig, Thomas M.; et al, Journal of Organic Chemistry, 2008, 73(9), 3404-3410

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Hexamethyldisilazane ;  2 h, 0 °C; 2 h, 0 °C
1.2 Reagents: Dibromobenzene ;  -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Pinacolboratamethylenetriphenylphosphonium iodide, a new methylene transfer reagent
Quntar, Abed Al-Aziz; et al, Synthetic Communications, 2002, 32(16), 2575-2579

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Zinc ,  Water Catalysts: Zinc iodide Solvents: Dimethylformamide ;  12 h, 90 °C
リファレンス
Zinc salt-catalyzed reduction of α-aryl imino esters, diketones and phenylacetylenes with water as hydrogen source
Shen, Guoli; et al, Organic & Biomolecular Chemistry, 2021, 19(16), 3601-3610

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, rt
リファレンス
Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action
Cho, Sung Jin; et al, Journal of Medicinal Chemistry, 2009, 52(7), 1885-1902

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  24 h, rt
リファレンス
The rapid, living, anionic polymerization of 2-vinylnaphthalene at ambient temperature: Characterization of an n-butyllithium/tetrahydrofuran system in 1,2,3,4-tetrahydronaphthalene
Natori, Itaru; et al, Journal of Applied Polymer Science, 2015, 132(17), 41901/1-41901/7

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 2,9-Dimethyl-1,10-phenanthroline ,  Nickel bromide Solvents: 1,4-Dioxane ;  24 h, 140 °C
リファレンス
Base Metal-Catalyzed Direct Olefinations of Alcohols with Sulfones
Waiba, Satyadeep; et al, ACS Omega, 2019, 4(4), 7082-7087

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Palladium diacetate ,  2-(Di-tert-butylphosphino)-2′-methyl-1,1′-biphenyl Solvents: Tetrahydrofuran ;  24 h, 25 °C
1.2 Solvents: Water ;  25 °C
リファレンス
Pd-Catalyzed Vinylation of Aryl Halides with Inexpensive Organosilicon Reagents Under Mild Conditions
Yang, Chu-Ting ; et al, Chemistry - A European Journal, 2018, 24(41), 10324-10328

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Platinum Solvents: Toluene ;  15 h, reflux
リファレンス
Direct Olefination of Alcohols with Sulfones by Using Heterogeneous Platinum Catalysts
Siddiki, S. M. A. Hakim; et al, Chemistry - A European Journal, 2016, 22(17), 6111-6119

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline ,  Ferrous chloride Solvents: Toluene ;  24 h, 120 °C
リファレンス
Iron-Catalyzed Direct Julia-Type Olefination of Alcohols
Landge, Vinod G.; et al, Journal of Organic Chemistry, 2020, 85(15), 9876-9886

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: [Bis(bicyclo[2.2.1]hept-2-yl)phosphine]chloro[2-[(dimethylamino-κN)methyl]ferroc… Solvents: 1,4-Dioxane ,  Water ;  17 h, 100 °C
リファレンス
Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki-Miyaura Cross Coupling
Goegsig, Thomas M.; et al, Journal of Organic Chemistry, 2008, 73(9), 3404-3410

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Hantzsch ester Solvents: Dimethyl sulfoxide ;  1.5 h, rt
リファレンス
Hantzsch Ester as a Photosensitizer for the Visible-Light-Induced Debromination of Vicinal Dibromo Compounds
Chen, Wenxin; et al, Chemistry - A European Journal, 2016, 22(28), 9546-9550

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Potassium fluoride Catalysts: Palladium Solvents: Dimethylformamide ;  5 h, 2 bar, 130 °C
リファレンス
Supported palladium nanoparticles as heterogeneous ligand-free catalysts for the Hiyama C-C coupling of vinylsilanes and halobenzenes leading to styrenes
Grirrane, Abdessamad; et al, Journal of Catalysis, 2013, 302, 49-57

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Water Solvents: Tetrahydrofuran ,  Water ;  rt
リファレンス
Selenium Vacancy Promotes Transfer Semihydrogenation of Alkynes from Water Electrolysis
Ling, Yangfang; et al, ACS Catalysis, 2021, 11(15), 9471-9478

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  12 h, reflux
リファレンス
Visible Light and Triselenium Dicyanide (TSD): New Horizons in the Synthesis of Organic Selenocyanates
Anghinoni, Joao M. ; et al, Chemistry - A European Journal, 2023, 29(59),

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Phenothiazine ,  stereoisomer of Di-μ-chlorobis[2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Dimethylacetamide ;  24 h, 30 psi, 105 °C
リファレンス
Low pressure vinylation of aryl and vinyl halides via Heck-Mizoroki reactions using ethylene
Smith, Craig R.; et al, Tetrahedron, 2010, 66(5), 1102-1110

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Water ,  Tripotassium phosphate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: 1,4-Dioxane ;  24 h, 80 °C
リファレンス
Interrogating Pd(II) Anion Metathesis Using a Bifunctional Chemical Probe: A Transmetalation Switch
Molloy, John J.; et al, Journal of the American Chemical Society, 2018, 140(1), 126-130

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Zinc ,  Lithium iodide Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Dimethyl isosorbide ;  8 h, 65 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Vinyl Acetate in Dimethyl Isosorbide as a Sustainable Solvent
Su, Mincong; et al, Organic Letters, 2022, 24(1), 354-358

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Water Catalysts: Palladium Solvents: 1,4-Dioxane ;  25 °C
リファレンス
Unveiling subsurface hydrogen inhibition for promoting electrochemical transfer semihydrogenation of alkynes with water
Hao, Qi; et al, Chinese Journal of Catalysis, 2022, 43(12), 3095-3100

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C → rt; rt → 0 °C
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  3 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Iron-Catalyzed Cross-Coupling of Alkenyl Acetates
Gaertner, Dominik; et al, Angewandte Chemie, 2015, 54(36), 10545-10549

ごうせいかいろ 32

はんのうじょうけん
リファレンス
Donor-Acceptor Bicyclopropyls as 1,6-Zwitterionic Intermediates: Synthesis and Reactions with 4-Phenyl-1,2,4-triazoline-3,5-dione and Terminal Acetylenes
Potapov, Konstantin V.; et al, Journal of Organic Chemistry, 2020, 85(23), 15562-15576

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ,  Polyethylene glycol ;  5 min, rt
1.2 Catalysts: Palladium diacetate ;  3 h, 140 °C
リファレンス
Mechanistic Studies on the Pd-Catalyzed Vinylation of Aryl Halides with Vinylalkoxysilanes in Water: The Effect of the Solvent and NaOH Promoter
Gordillo, Alvaro; et al, Journal of the American Chemical Society, 2013, 135(37), 13749-13763

ごうせいかいろ 34

はんのうじょうけん
リファレンス
Synthesis of alkenes by Peterson alkenation
Ager, D. J., Science of Synthesis, 2010, 47, 85-104

ごうせいかいろ 35

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Catalysts: 2146105-72-6 Solvents: Chloroform ;  4 h, 90 °C
リファレンス
Deoxydehydration of vicinal diols and polyols catalyzed by pyridinium perrhenate salts
Morris, Danny S.; et al, Catalysis Science & Technology, 2017, 7(23), 5644-5649

2-Vinylnaphthalene Raw materials

2-Vinylnaphthalene Preparation Products

2-Vinylnaphthalene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:827-54-3)2-Vinylnaphthalene
注文番号:1770221
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:04
価格 ($):discuss personally

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